molecular formula C15H16N2O3 B8336724 Methyl 5-(3-(pyrrolidin-1-yl)phenyl)oxazole-4-carboxylate

Methyl 5-(3-(pyrrolidin-1-yl)phenyl)oxazole-4-carboxylate

Cat. No.: B8336724
M. Wt: 272.30 g/mol
InChI Key: GXRBTRKTWJLINJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(3-(pyrrolidin-1-yl)phenyl)oxazole-4-carboxylate is a useful research compound. Its molecular formula is C15H16N2O3 and its molecular weight is 272.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

methyl 5-(3-pyrrolidin-1-ylphenyl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C15H16N2O3/c1-19-15(18)13-14(20-10-16-13)11-5-4-6-12(9-11)17-7-2-3-8-17/h4-6,9-10H,2-3,7-8H2,1H3

InChI Key

GXRBTRKTWJLINJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(OC=N1)C2=CC(=CC=C2)N3CCCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 3-(pyrrolidin-1-yl)benzoic acid (1.0 g, 5.23 mmol) and K2CO3 1.75 g (12.55 mmol) in DMF (10.8 ml) was added methyl isocyanoacetate (551 mg, 5.23 mmol) in DMF (6.8 mL). The resulting mixture was stirred at rt for 5 min and then cooled to 0° C. A solution of DPPA (1.13 mL, 5.23 mmol) in DMF (6.8 mL) was added dropwise. The resulting mixture was stirred at 0° C. for 2 h and then at rt overnight. It was then diluted with toluene-EtOAc 1:1 (110 mL) and the organic layer was washed with water (55 mL) and aq. sat. NaHCO3-solution (45 mL), dried (MgSO4), filtered and concentrated to dryness. The residue was purified by FC (DCM/MeOH 9:1; Rf=0.41) to afford methyl 5-(3-(pyrrolidin-1-yl)phenyl)oxazole-4-carboxylate as a orange oil. LC-MS conditions A: tR=0.93 min, [M+H]+=273.04.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
10.8 mL
Type
solvent
Reaction Step One
Quantity
551 mg
Type
reactant
Reaction Step Two
Name
Quantity
6.8 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.13 mL
Type
reactant
Reaction Step Three
Name
Quantity
6.8 mL
Type
solvent
Reaction Step Three
Name
toluene EtOAc
Quantity
110 mL
Type
solvent
Reaction Step Four

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